molecular formula C14H12N2O3S B594504 1-(Phenylsulfonyl)-4-methoxy-5-azaindole CAS No. 1227270-22-5

1-(Phenylsulfonyl)-4-methoxy-5-azaindole

Cat. No.: B594504
CAS No.: 1227270-22-5
M. Wt: 288.321
InChI Key: MOLNWPPFLNINEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Phenylsulfonyl)-4-methoxy-5-azaindole is a heterocyclic compound that features both an indole and a sulfone group. The presence of these functional groups makes it a versatile molecule in organic synthesis and medicinal chemistry. The indole moiety is a common structural motif in many natural products and pharmaceuticals, while the sulfone group is known for its stability and ability to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylsulfonyl)-4-methoxy-5-azaindole typically involves the formation of the indole core followed by the introduction of the phenylsulfonyl group. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequently, the methoxy group can be introduced via methylation, and the phenylsulfonyl group can be added through sulfonylation reactions using reagents like phenylsulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfonyl)-4-methoxy-5-azaindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Phenylsulfonyl)-4-methoxy-5-azaindole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-4-methoxy-5-azaindole involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the sulfone group can participate in redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects. Specific pathways and targets may include enzyme inhibition or receptor binding, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Phenylsulfonyl)-2-indoleboronic acid
  • 1-(Phenylsulfonyl)indole
  • Phenylsulfonylacetophenone

Uniqueness

1-(Phenylsulfonyl)-4-methoxy-5-azaindole is unique due to the presence of both the methoxy and sulfone groups on the indole ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-methoxypyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-19-14-12-8-10-16(13(12)7-9-15-14)20(17,18)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLNWPPFLNINEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C=CN2S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701208355
Record name 4-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701208355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227270-22-5
Record name 4-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227270-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701208355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.